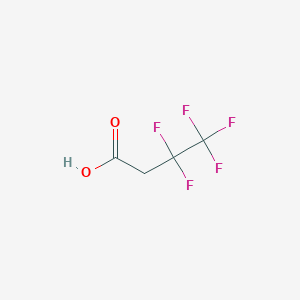

![molecular formula C15H12Cl2N2S B2503099 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride CAS No. 2138118-42-8](/img/structure/B2503099.png)

3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride" is a derivative of aniline, which is a pivotal structure in medicinal chemistry and material science. The presence of a chlorophenyl group and a thiazole ring in the compound suggests potential for interesting chemical properties and biological activity. The compound is structurally related to various other chlorophenyl-thiazole derivatives that have been studied for their electronic, structural, and spectroscopic properties, as well as their potential applications in various fields such as non-linear optics (NLO) and as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These methods are crucial for confirming the structure of synthesized compounds and for understanding their molecular conformations and interactions.

Molecular Structure Analysis

The molecular structure of related chlorophenyl-thiazole compounds has been determined using single-crystal X-ray diffraction, revealing details such as bond lengths, bond angles, and torsion angles . Density functional theory (DFT) calculations have been employed to predict the electronic properties of these compounds, including the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential maps, which are indicative of the molecule's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The reactivity of chlorophenyl-thiazole derivatives has been explored in various studies. For instance, the biotransformation of a related compound, 1-(4-chlorophenyl)-3,3-dimethyltriazene, has been shown to undergo intramolecular hydroxylation-induced chlorine migration, leading to the formation of different metabolites . Another study reported the rearrangement of a nitrosoimidazo-thiazole derivative under acidic conditions, demonstrating the compound's reactivity and the ability to elucidate the structure of the reaction product through spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-thiazole derivatives have been extensively studied. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed its crystallization in the orthorhombic space group with specific unit cell parameters . The electronic properties, such as UV absorption peaks and hyperpolarizability, suggest potential applications in NLO materials . Additionally, NMR chemical shifts and vibrational properties have been reported, providing insights into the compound's electronic environment and molecular dynamics .

Scientific Research Applications

Antimicrobial and Antifungal Activities : Compounds synthesized using derivatives of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride have been evaluated for antimicrobial activities. For instance, Patel et al. (2013) synthesized pyrazolines based thiazolidin-4-one derivatives and tested them for their antibacterial and antifungal activities (Patel et al., 2013).

Potential in SARS-CoV-2 Treatment : Eno et al. (2022) investigated a compound synthesized using a similar structure for its potential application against SARS-CoV-2. The compound exhibited significant binding affinity for SARS-CoV-2 proteins, suggesting its potential utility in treating COVID-19 (Eno et al., 2022).

Anticancer Activity : The derivatives of this compound have been explored for their anticancer properties. Atta and Abdel-Latif (2021) synthesized thiophene-based compounds that exhibited good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Synthesis of Diverse Heterocyclic Compounds : Research has shown that derivatives of this compound can be used to synthesize a wide range of heterocyclic compounds with various biological applications, such as in the synthesis of thiazole and oxazole substituted benzothiazole derivatives with anti-inflammatory and analgesic properties (Kumar & Singh, 2020).

Study of Molecular Properties and Docking : Viji et al. (2020) conducted a study to characterize a molecule similar to this compound using quantum chemical methods. They also performed molecular docking to understand the compound's biological activity (Viji et al., 2020).

Mechanism of Action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring is planar, and its aromaticity allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

They can activate or stop these pathways, leading to different physiological responses .

Pharmacokinetics

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMJQGVZPAWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Methyl 4-(((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2503029.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)

![(4-Methylpiperazin-1-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2503036.png)